molecular formula C13H18N2O3 B4997840 N-(4-methoxybenzyl)-N'-propylethanediamide

N-(4-methoxybenzyl)-N'-propylethanediamide

Cat. No. B4997840
M. Wt: 250.29 g/mol
InChI Key: IZCUMGCBGGFRLP-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-N'-propylethanediamide, also known as MPEDA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. MPEDA is a derivative of ethylenediamine and has a unique chemical structure that makes it a promising candidate for various applications.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-N'-propylethanediamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain, suggesting that it may be a potential candidate for the development of new drugs for the treatment of pain and inflammation.
In plant studies, this compound has been shown to have antifungal and antibacterial properties, suggesting that it may be a potential candidate for the development of new pesticides and fungicides.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-methoxybenzyl)-N'-propylethanediamide in lab experiments is its unique chemical structure, which makes it a promising candidate for various applications. This compound is also relatively easy to synthesize, making it readily available for research purposes.
One of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different systems. Additionally, the potential side effects of this compound are not fully known, which could limit its use in certain applications.

Future Directions

There are several future directions for research on N-(4-methoxybenzyl)-N'-propylethanediamide. One direction is to further investigate its mechanism of action in different systems, which could help to identify new applications for this compound.
Another direction is to explore the potential of this compound in the development of new drugs for the treatment of pain and inflammation. This could involve further studies on its anti-inflammatory and analgesic properties, as well as its potential side effects.
In the field of agriculture, future research could focus on the development of new pesticides and fungicides based on the antifungal and antibacterial properties of this compound.
In materials science, future research could focus on the development of new materials with unique properties based on the self-assembling properties of this compound.
Conclusion
In conclusion, this compound is a promising compound that has attracted attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. While its mechanism of action is not fully understood, this compound has been shown to exhibit a range of biochemical and physiological effects, making it a potential candidate for the development of new drugs, pesticides, and materials. Further research is needed to fully understand the potential of this compound and to identify new applications for this compound.

Synthesis Methods

The synthesis of N-(4-methoxybenzyl)-N'-propylethanediamide involves a series of chemical reactions that require specific reagents and conditions. The most common method for synthesizing this compound involves the reaction of 4-methoxybenzaldehyde with propylamine in the presence of a catalyst such as palladium on carbon. The resulting intermediate is then reacted with ethylenediamine to yield this compound.

Scientific Research Applications

N-(4-methoxybenzyl)-N'-propylethanediamide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
In the field of agriculture, this compound has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new pesticides and fungicides.
In materials science, this compound has been shown to have the ability to form self-assembled monolayers on various surfaces, making it a potential candidate for the development of new materials with unique properties.

properties

IUPAC Name

N'-[(4-methoxyphenyl)methyl]-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-3-8-14-12(16)13(17)15-9-10-4-6-11(18-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCUMGCBGGFRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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